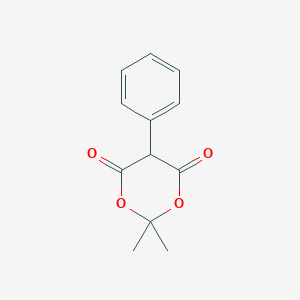

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUAHNQWHPQAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164996 | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-78-4 | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, from phenylmalonic acid. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications.

Core Synthesis Reaction

The synthesis of this compound from phenylmalonic acid is achieved through an acid-catalyzed condensation reaction with acetone in the presence of acetic anhydride. This reaction, a variation of the original synthesis of Meldrum's acid, results in the formation of a cyclic ketal.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from phenylmalonic acid.

| Parameter | Value | Reference |

| Starting Material | Phenylmalonic acid (1.0 equiv) | [1] |

| Reagents | Acetone (1.1 equiv), Acetic Anhydride | [1] |

| Catalyst | Concentrated Sulfuric Acid (2-3 drops) | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 6 hours | [1] |

| Reported Yield | 84% | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

Round-bottom flask (RBF) equipped with a magnetic stirring bar

-

Pressure-equalizing dropping funnel

-

Ice/water bath

-

Refrigerator

-

Fritted funnel for filtration

-

Phenylmalonic acid

-

Acetic anhydride (Ac₂O)

-

Acetone

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Toluene

-

Cold water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, charge phenylmalonic acid (1.0 equivalent) and acetic anhydride (to achieve a concentration of 5-8 M).[1]

-

Cooling: Cool the mixture to 0 °C using an ice/water bath.[1]

-

Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.[1]

-

Acetone Addition: Add acetone (1.1 equivalents) dropwise to the reaction mixture using a pressure-equalizing dropping funnel.[1]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6 hours.[1]

-

Precipitation: After the reaction is complete, place the resulting mixture in a refrigerator for 2 hours to facilitate the precipitation of the product.[1]

-

Isolation: Collect the resulting solid by filtration through a fritted funnel.[1]

-

Washing: Wash the collected solid twice with cold water and then three times with diethyl ether.[1]

-

Drying: To remove traces of water, add toluene (10 mL) to the solid and evaporate the solvent. Repeat this step three times to afford the desired product, this compound.[1]

Reaction Mechanism

The synthesis proceeds via a well-established acid-catalyzed mechanism. The key steps are outlined below in the signaling pathway diagram.

Caption: Simplified reaction mechanism for the formation of this compound.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adhere to all standard laboratory safety procedures.

References

Spectroscopic Characterization of 5-Phenylmeldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 5-Phenylmeldrum's Acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectroscopic data in a clear, tabular format to facilitate analysis and comparison.

Chemical Structure of 5-Phenylmeldrum's Acid

physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, also commonly known as 5-Phenylmeldrum's Acid, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. As a derivative of Meldrum's acid, it combines the high reactivity of the 1,3-dioxane-4,6-dione ring system with the steric and electronic influence of a phenyl substituent. This unique combination makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including those with potential biological and pharmaceutical activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 220.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 15231-78-4 | --INVALID-LINK-- |

| Appearance | White to almost white powder/crystal | TCI America |

| Canonical SMILES | CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | --INVALID-LINK-- |

| InChI Key | NTUAHNQWHPQAMB-UHFFFAOYSA-N | --INVALID-LINK-- |

| Topological Polar Surface Area | 52.6 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Experimental Physical Properties

| Property | Value | Notes |

| Melting Point | While a specific melting point for the title compound is not consistently reported, a closely related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, has a reported melting point of 96–97°C (with decomposition).[1][2] | The melting point of the parent compound, Meldrum's acid, is 94–95°C (with decomposition).[3] |

| Solubility | Generally soluble in polar organic solvents such as dioxane, acetone, and alcohols. Sparingly soluble in water and likely has limited solubility in non-polar solvents. | Based on the general solubility of Meldrum's acid and its derivatives.[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| ¹H NMR (CDCl₃) | ~7.3 (multiplet) | m | - | Aromatic protons | [5] |

| ~4.5 (singlet) | s | - | Methine proton (C5-H) | [5] | |

| ~1.7 (singlet) | s | - | Methyl protons (C(CH₃)₂) | [5] | |

| ¹³C NMR (CDCl₃) | ~164.7 | - | - | Carbonyl carbons (C4, C6) | [6] |

| ~130.5 | - | - | Quaternary aromatic carbon (C-ipso) | [6] | |

| ~129.1 | - | - | Aromatic carbons (C-ortho, C-meta) | [6] | |

| ~128.8 | - | - | Aromatic carbon (C-para) | [6] | |

| ~105.7 | - | - | Quaternary carbon (C2) | [6] | |

| ~52.7 | - | - | Methine carbon (C5) | [6] | |

| ~28.5, ~27.4 | - | - | Methyl carbons (C(CH₃)₂) | [6] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745, ~1708 | Strong | C=O stretching (asymmetric and symmetric) of the dione |

| ~1578, ~1559 | Medium | C=C stretching of the phenyl ring |

| ~2939, ~2913 | Medium | C-H stretching of the methyl groups |

Note: The IR data is based on a representative spectrum of a similar Meldrum's acid derivative.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted Meldrum's acid derivatives involves the condensation of a malonic acid derivative with acetone in the presence of an acid catalyst and a dehydrating agent.[7]

Materials:

-

Phenylmalonic acid

-

Acetone

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Diethyl ether (Et₂O)

-

Toluene

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add phenylmalonic acid (1.0 equivalent) and acetic anhydride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Carefully add 2-3 drops of concentrated sulfuric acid to the stirred mixture.

-

Add acetone (1.1 equivalents) dropwise to the reaction mixture using a pressure-equalizing dropping funnel.

-

Allow the reaction to warm to room temperature and continue stirring for 6 hours.

-

After the reaction is complete, place the flask in a refrigerator for 2 hours to facilitate precipitation.

-

Collect the resulting solid by filtration through a fritted funnel.

-

Wash the solid sequentially with cold water (2 times) and diethyl ether (3 times).

-

To remove residual water, add toluene (10 mL) to the solid and evaporate the solvent under reduced pressure. Repeat this step three times to afford the purified this compound.[7]

Purification

Recrystallization is a standard method for the purification of solid this compound and its derivatives.

Solvent Systems:

General Procedure:

-

Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., dichloromethane or ether).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Gradually add the anti-solvent (e.g., hexane) to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the acidic proton at the C5 position and the electrophilicity of the carbonyl groups.

Knoevenagel Condensation

The acidic methylene proton at C5 readily participates in Knoevenagel condensations with aldehydes and ketones to form 5-arylidene or 5-alkylidene derivatives. These products are valuable intermediates in organic synthesis.[8]

Reduction Reactions

The carbonyl groups of this compound can be selectively reduced. For instance, reduction with samarium(II) iodide (SmI₂) and water can lead to the formation of β-hydroxy acids.[6]

Applications in Drug Discovery

Derivatives of Meldrum's acid have garnered significant interest in medicinal chemistry due to their wide range of biological activities. While research on the specific biological profile of this compound is ongoing, related compounds have demonstrated notable potential.

-

Anticancer Activity: Various derivatives of Meldrum's acid have been synthesized and evaluated for their anticancer properties. For example, hybrids of Meldrum's acid with 7-azaindole and 1,2,3-triazole have shown potent activity against several cancer cell lines, including breast (MCF-7), cervical (HeLa), prostate (DU-145), liver (HepG2), and leukemia (K562) cells.[2] Some of these compounds have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2]

-

Antimicrobial Activity: Meldrum's acid derivatives have also been investigated for their antimicrobial effects. Certain vanillidene Meldrum's acid compounds have exhibited significant activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][9] The olefinic linkage in these arylidene derivatives appears to be important for their biological activity.[8]

-

Antimalarial and Antioxidant Potential: Some studies have highlighted the antimalarial and antioxidant properties of arylidene derivatives of Meldrum's acid.[8][10]

The general approach to exploring the biological potential of this compound involves its use as a scaffold for the synthesis of a library of derivatives, which are then screened for various biological activities.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the construction of complex molecular architectures. The demonstrated biological activities of its derivatives underscore its potential as a key scaffold in drug discovery and development programs. This technical guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. jocpr.com [jocpr.com]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, with a variety of electrophiles. Due to the high acidity of the C-5 proton, this compound readily forms a stabilized carbanion, making it a versatile nucleophile in a range of carbon-carbon bond-forming reactions. These reactions are of significant interest in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and drug development.[1][2][3]

Core Reactivity

This compound, often referred to as 5-phenyl Meldrum's acid, is a cyclic derivative of malonic acid. The two carbonyl groups flanking the C-5 position, coupled with the rigid 1,3-dioxane ring structure, contribute to the exceptional acidity of the methine proton at C-5 (pKa ≈ 4.97 for the parent Meldrum's acid).[1][4] This acidity allows for easy deprotonation to form a highly reactive enolate, which can then attack various electrophiles.

The general reactivity of 5-phenyl Meldrum's acid with electrophiles can be summarized by the following reaction scheme:

References

- 1. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 4. Meldrum's acid [chem-is-you.blogspot.com]

Nucleophilic Attack on 5-Phenylmeldrum's Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nucleophilic attack on 5-Phenylmeldrum's Acid and its derivatives, with a particular focus on the Michael addition to 5-arylmethylidene Meldrum's acids. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for the high acidity of its C-5 methylene protons and the susceptibility of its carbonyl groups to nucleophilic attack.[1][2][3] Substitution at the C-5 position, particularly with an aryl group, creates a valuable scaffold for further functionalization. 5-Arylmethylidene Meldrum's acids, which are derivatives of 5-Phenylmeldrum's Acid, are potent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity opens avenues for the synthesis of complex molecules with potential biological activity.[4][5][6]

This guide will delve into the mechanism of nucleophilic attack, provide detailed experimental protocols for key reactions, and present quantitative data for the resulting products.

Reaction Mechanism: Michael Addition to 5-Arylmethylidene Meldrum's Acid

The primary mode of nucleophilic attack on 5-arylmethylidene Meldrum's acids is a Michael-type conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a stable enolate intermediate which is subsequently protonated.

The general mechanism is as follows:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the arylmethylidene group.

-

Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and subsequently onto the dicarbonyl system of the Meldrum's acid, forming a resonance-stabilized enolate.

-

Protonation: The enolate is protonated, typically by a protic solvent or during aqueous workup, to yield the final Michael adduct.

Caption: Generalized mechanism of Michael addition to 5-benzylidene Meldrum's acid.

Experimental Protocols

Synthesis of 5-Arylmethylidene Meldrum's Acid Derivatives

A common route to synthesize the starting 5-arylmethylidene Meldrum's acid is through a Knoevenagel condensation between Meldrum's acid and an appropriate aromatic aldehyde.

General Procedure for Knoevenagel Condensation: [1]

-

Dissolve Meldrum's acid (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add the corresponding aromatic aldehyde (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Michael Addition of N,N′-Diphenyldithiomalondiamide to Arylmethylidene Meldrum's Acids

This section details the experimental protocol for the Michael addition of N,N′-diphenyldithiomalondiamide to various 5-arylmethylidene Meldrum's acids.[7]

General Procedure: [7]

-

To a solution of the respective 5-arylmethylidene Meldrum's acid (1.0 eq) and N,N′-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone, add an excess of a suitable base (e.g., N-methylmorpholine or triethylamine).

-

The reaction mixture is then either stirred at room temperature or refluxed for a specified time.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with appropriate solvents (e.g., acetone and light petroleum).

Quantitative Data

The following tables summarize the yields and characterization data for the Michael addition products of N,N′-diphenyldithiomalondiamide with various 5-arylmethylidene Meldrum's acids.

Table 1: Yields of Michael Adducts [7]

| Entry | Aryl Group (Ar) | Base | Reaction Conditions | Product | Yield (%) |

| 1 | 4-NO₂C₆H₄ | Et₃N | Reflux, acetone | 15a' | 34 |

| 2 | 4-NO₂C₆H₄ | N-methylmorpholine | Room temp, acetone | 15a | 56 |

| 3 | 2-NO₂C₆H₄ | N-methylmorpholine | Room temp, acetone | 15b | - |

| 4 | 2-ClC₆H₄ | N-methylmorpholine | Room temp, acetone | 15c | - |

Note: Yields for entries 3 and 4 were not explicitly provided in the source but the formation of the products was confirmed.

Table 2: Selected Spectroscopic Data for Michael Adduct 15a [7]

| Data Type | Value |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 1.15 (t, 9H), 1.27–1.31 (m, 6H), 3.07 (q, 6H), 5.27 (d, 1H), 5.95 (d, 1H), 7.15 (t, 1H), 7.21 (t, 1H), 7.26–7.31 (m, 2H), 7.36–7.40 (m, 2H), 7.55 (d, 2H), 7.80–7.84 (m, 4H), 7.98 (d, 2H), 8.86 (br s, 1H), 10.89 (s, 1H), 11.96 (s, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆), δ (ppm) | 25.6, 25.9, 42.6, 45.2, 52.6, 63.5, 71.3, 74.9, 99.8, 122.1, 123.0, 123.3, 125.8, 126.0, 128.28, 128.34, 129.5, 139.4, 139.6, 144.9, 152.5, 164.8, 197.0, 198.8 |

| FTIR , νₘₐₓ (cm⁻¹) | 3175, 2987, 2863 (N–H, C–H); 1516 (NO₂ asym); 1346 (NO₂ sym) |

| HRMS (ESI) m/z | Calculated for C₃₄H₄₁N₄O₆S₂ [M + H]⁺: 665.2468; Found: 665.2466 |

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid. The primary focus is on the elucidation of its decomposition products, the underlying reaction mechanism, and the experimental methodologies employed for its study. It is established that the principal pathway of thermal decomposition involves the formation of phenylketene, acetone, and carbon dioxide. This process is of significant interest in organic synthesis, as it provides a valuable route to the highly reactive phenylketene intermediate. This document collates available information on the qualitative and quantitative aspects of this reaction, details relevant experimental protocols, and presents a clear visualization of the decomposition pathway.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, prized for their high acidity and ability to serve as precursors to a variety of reactive intermediates.[1] The thermal lability of these compounds is a key feature, leading to the generation of ketenes upon heating.[2] The subject of this guide, this compound, is an important member of this family, as its thermal decomposition offers a clean and efficient method for the in situ generation of phenylketene. Understanding the products, yields, and mechanisms of this decomposition is crucial for its effective application in synthetic chemistry.

Thermal Decomposition Products

The thermal decomposition of this compound proceeds via a retro-ene type reaction, yielding three primary products:

-

Phenylketene (C₈H₆O)

-

Acetone (C₃H₆O)

-

Carbon Dioxide (CO₂)

The reaction is typically carried out under high-temperature, low-pressure conditions, often utilizing Flash Vacuum Pyrolysis (FVP) to minimize secondary reactions of the highly reactive phenylketene.[3]

Quantitative Analysis

While the qualitative identification of the decomposition products is well-established, detailed quantitative data on their relative yields from the pyrolysis of this compound is not extensively tabulated in the literature. The yield of phenylketene is highly dependent on the experimental conditions, including pyrolysis temperature, pressure, and the efficiency of the trapping method employed.

For the purpose of this guide, a representative table of expected products is provided below. It should be noted that these values are illustrative and would need to be determined empirically for a specific experimental setup.

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Analytical Method |

| Phenylketene | C₈H₆O | 118.13 | Variable | Trapping Experiment, GC-MS |

| Acetone | C₃H₆O | 58.08 | Equimolar to Phenylketene | GC-MS, NMR |

| Carbon Dioxide | CO₂ | 44.01 | Equimolar to Phenylketene | Gas Analysis |

Experimental Protocols

The primary experimental technique for studying the gas-phase thermal decomposition of this compound is Flash Vacuum Pyrolysis (FVP).[3] This method involves the rapid heating of the substrate under high vacuum, followed by the rapid quenching of the products on a cold surface.

General Flash Vacuum Pyrolysis (FVP) Protocol

A general protocol for the FVP of this compound is as follows:

-

Apparatus Setup: A standard FVP apparatus consists of a sublimation tube for the precursor, a heated pyrolysis tube (often packed with an inert material like quartz wool to ensure efficient heat transfer), and a cold trap (typically cooled with liquid nitrogen) to collect the products. The entire system is connected to a high-vacuum pump.

-

Precursor Preparation: this compound is placed in the sublimation tube.

-

Pyrolysis: The system is evacuated to a low pressure (typically 10⁻² to 10⁻³ mbar). The pyrolysis tube is heated to the desired temperature (e.g., 400-600 °C). The sublimation tube is then gently heated to allow the precursor to sublime and pass through the hot pyrolysis tube.

-

Product Collection: The gaseous products exiting the pyrolysis tube are condensed and collected in the liquid nitrogen-cooled trap.

-

Analysis: The contents of the cold trap are carefully collected and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.

Phenylketene Trapping Experiment

Due to the high reactivity of phenylketene, it is often trapped in situ to facilitate its characterization and quantification. A common trapping agent is aniline, which reacts with phenylketene to form N-phenyl-2-phenylacetamide.

-

Modified FVP Setup: A vessel containing aniline vapor can be placed between the pyrolysis tube and the cold trap, or aniline can be co-sublimed with the precursor.

-

Reaction: As the phenylketene is formed, it reacts immediately with the aniline vapor.

-

Product Isolation and Analysis: The resulting N-phenyl-2-phenylacetamide is a stable, crystalline solid that can be readily isolated and quantified by standard analytical techniques (e.g., HPLC, NMR). The yield of the trapped adduct provides an indirect measure of the phenylketene yield.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound is a unimolecular process that proceeds through a concerted pericyclic reaction mechanism. The following diagrams illustrate the key steps in the decomposition pathway and a typical experimental workflow.

References

An In-depth Technical Guide to 5-Phenylmeldrum's Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmeldrum's acid, systematically known as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione , is a heterocyclic organic compound that belongs to the family of Meldrum's acid derivatives. Meldrum's acid and its analogues are notable for the high acidity of the C-5 proton and their utility as versatile synthons in organic chemistry. The introduction of a phenyl group at the 5-position imparts specific steric and electronic properties, making it a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of 5-Phenylmeldrum's acid, with a focus on experimental details and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data for this compound are summarized in the tables below. This information is critical for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 5-Phenylmeldrum's Acid |

| CAS Number | 15231-78-4 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data of this compound

| Type of Spectrum | Data | Reference |

| ¹H NMR | Data available from commercial suppliers and literature. | [2] |

| ¹³C NMR | δ (CDCl₃, 100 MHz): 27.4, 28.5, 52.7, 105.7, 128.8, 129.1, 130.5, 164.7 ppm. | [3] |

Synthesis of 5-Phenylmeldrum's Acid

The synthesis of 5-Phenylmeldrum's acid is typically achieved through the condensation of phenylmalonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This method is a variation of the general synthesis of Meldrum's acid and its derivatives.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Meldrum's Acid Derivatives[4]

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

-

Phenylmalonic acid

-

Acetone

-

Acetic anhydride (Ac₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Toluene

-

Round-bottom flask (RBF)

-

Stirring bar

-

Pressure-equalizing dropping funnel

-

Ice/water bath

-

Fritted funnel

Procedure:

-

A round-bottom flask equipped with a stirring bar is charged with phenylmalonic acid (1.0 equivalent) and acetic anhydride (5-8 M).

-

The flask is cooled to 0 °C using an ice/water bath.

-

A few drops (2-3) of concentrated sulfuric acid are carefully added to the stirred mixture.

-

Acetone (1.1 equivalents) is added dropwise to the reaction mixture using a pressure-equalizing dropping funnel.

-

The reaction is allowed to warm to room temperature and is stirred for 6 hours.

-

Following the reaction period, the mixture is placed in a refrigerator for 2 hours to facilitate precipitation.

-

The resulting solid is collected by filtration on a fritted funnel.

-

The collected solid is washed with cold water (2 times) and diethyl ether (3 times).

-

To remove residual water, toluene (10 mL) is added to the solid, and the solvent is evaporated under reduced pressure. This azeotropic removal of water is repeated three times to afford the desired product, this compound.

Potential Applications in Drug Development

While specific biological activities of 5-Phenylmeldrum's acid are not extensively documented in publicly available literature, the broader class of Meldrum's acid derivatives has garnered significant interest in medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of various heterocyclic systems that exhibit a wide range of biological activities.

Derivatives of Meldrum's acid have been investigated for their potential as:

The phenyl substituent in 5-Phenylmeldrum's acid can be a key feature for molecular recognition by biological targets. The logical progression from this starting material to a potential drug candidate would involve further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C12H12O4 | CID 84848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6- dione/phenylacetyl-Meldrum’s acid [orgspectroscopyint.blogspot.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and biological evaluation of arylidene analogues of Meldrum's acid as a new class of antimalarial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 5-Phenylmeldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 5-Phenylmeldrum's Acid (2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione). The document details its synthesis, spectroscopic properties, and predicted crystallographic parameters based on closely related structures. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.

Introduction

Meldrum's acid and its derivatives are versatile reagents in organic synthesis, known for the high acidity of the C-5 proton and their utility as building blocks for a wide array of heterocyclic compounds. The introduction of a phenyl group at the 5-position significantly influences the molecule's reactivity and potential applications. 5-Phenylmeldrum's Acid is a key intermediate in the synthesis of various organic molecules. An understanding of its three-dimensional structure and spectroscopic characteristics is crucial for its effective utilization in synthetic chemistry and for the exploration of its potential biological activities. While specific derivatives of Meldrum's acid have been investigated for their biological activities, including antimalarial and antioxidant properties, the direct biological role and specific signaling pathways of 5-Phenylmeldrum's Acid are not extensively documented in current literature.[1][2][3][4]

Molecular Structure and Properties

The molecular structure of 5-Phenylmeldrum's Acid consists of a central 1,3-dioxane-4,6-dione ring, substituted with two methyl groups at the 2-position and a phenyl group at the 5-position.

Molecular Formula: C₁₂H₁₂O₄[5]

Molecular Weight: 220.22 g/mol [5]

IUPAC Name: this compound[5]

CAS Number: 15231-78-4[5]

Predicted Crystallographic Data

While a specific crystallographic information file (.cif) for 5-Phenylmeldrum's Acid is not publicly available, analysis of closely related 5-substituted Meldrum's acid derivatives allows for an accurate prediction of its key structural parameters.[6][7] The 1,3-dioxane-4,6-dione ring is expected to adopt a boat or sofa conformation.

The following table summarizes predicted bond lengths, bond angles, and torsion angles based on the analysis of similar crystal structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (phenyl ring) | ~1.39 |

| C-C (dioxane ring) | ~1.52 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| C-Ph | ~1.51 |

| Bond Angles (°) ** | |

| O-C-O (gem-dimethyl) | ~107 |

| C-C-C (dioxane ring) | ~110 |

| O-C=O | ~125 |

| C-C=O | ~115 |

| Torsion Angles (°) ** | |

| Dihedral angle (phenyl vs. dioxane ring) | Variable |

Experimental Protocols

Synthesis of 5-Phenylmeldrum's Acid

A common and effective method for the synthesis of 5-Phenylmeldrum's Acid is the condensation of phenylmalonic acid with acetone in the presence of a dehydrating agent like acetic anhydride and an acid catalyst.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. This compound | C12H12O4 | CID 84848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2,2-Dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the C-H Bond Acidity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the C-H bond at the C5 position of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Understanding the acidity of this compound, often referred to as Phenyl-Meldrum's acid, is crucial for its application in organic synthesis, particularly in the formation of carbon-carbon bonds and the development of novel pharmaceutical agents.

Core Concepts: Acidity of Meldrum's Acid and the Influence of a Phenyl Substituent

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for its exceptionally high acidity for a carbon acid, with a pKa value of approximately 4.97 in aqueous solution.[1][2][3][4][5][6] This remarkable acidity, comparable to that of carboxylic acids, is attributed to the significant stabilization of its conjugate base.[1][7] Upon deprotonation, the negative charge on the central carbon atom (C5) is extensively delocalized onto the two adjacent carbonyl oxygen atoms through resonance.[1] The rigid cyclic structure of the 1,3-dioxane-4,6-dione ring system locks the carbonyl groups in a conformation that maximizes this resonance stabilization.[7]

Comparative Acidity of Meldrum's Acid and Related Dicarbonyl Compounds

To contextualize the acidity of this compound, it is instructive to compare the pKa values of the parent Meldrum's acid with other common dicarbonyl compounds.

| Compound Name | Structure | pKa in Water |

| Meldrum's acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | ~4.97[1][2][3][4][5][6] |

| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | ~5.2 |

| Acetylacetone | 2,4-pentanedione | ~9.0 |

| Diethyl malonate | Diethyl propanedioate | ~13.0 |

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Experimental Protocols for pKa Determination

The pKa of acidic compounds like this compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized strong base to a solution of the acidic compound and monitoring the resulting change in pH using a pH meter.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The concentration should be accurately known.

-

Titration with a Standardized Base: A standardized solution of a strong base, such as sodium hydroxide, is added incrementally to the analyte solution using a burette.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This technique is applicable when the acidic and basic forms of the compound exhibit different ultraviolet or visible light absorption spectra.

Methodology:

-

Spectral Characterization: The UV-Vis absorption spectra of the fully protonated and deprotonated forms of this compound are recorded to identify the wavelengths of maximum absorbance (λmax) for each species.

-

Preparation of Buffered Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

-

Absorbance Measurements: A constant and known concentration of the compound is added to each buffer solution, and the absorbance is measured at one or more selected wavelengths where the absorbance of the acidic and basic forms differs significantly.

-

Data Analysis: The absorbance is plotted against the pH. The resulting sigmoidal curve is then analyzed, often using the Henderson-Hasselbalch equation, to calculate the pKa.

Logical Relationships in Acidity Determination

The following diagram illustrates the logical workflow for understanding and determining the acidity of the target compound.

Caption: Logical workflow for the analysis of the acidity of this compound.

Deprotonation and Resonance Stabilization

The exceptional acidity of the C-H bond in this compound is fundamentally due to the stability of the resulting carbanion. The following diagram illustrates the deprotonation equilibrium and the resonance structures of the conjugate base.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Meldrum's acid [chem-is-you.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. Meldrum's_acid [chemeurope.com]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 6. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Knoevenagel Condensation for the Synthesis of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[2] 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a particularly effective substrate for this reaction.[3] The high acidity of the methylene protons at the C-5 position (pKa = 4.97) allows the condensation to proceed under mild conditions, often without a catalyst, to yield 5-arylidene derivatives.[4][5] These products are valuable intermediates in the synthesis of a wide range of biologically active compounds and heterocyclic systems.[4][6]

This document provides a detailed protocol for the Knoevenagel condensation of Meldrum's acid with various aromatic aldehydes. While the compound 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a related structure, it lacks the requisite active methylene protons for a Knoevenagel condensation and is typically synthesized from phenylmalonic acid and acetone.[7] The protocol herein describes the more common and synthetically useful condensation of unsubstituted Meldrum's acid with aldehydes to produce various 5-arylidene derivatives.

General Reaction Scheme

The reaction involves the condensation of Meldrum's acid with an aromatic aldehyde, leading to the formation of a 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and water.

Caption: General Knoevenagel condensation reaction.

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Methanol

This protocol is adapted from a method that leverages the high reactivity of Meldrum's acid, requiring no additional catalyst.[8]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

Methanol (reagent grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plate and chamber

-

Buchner funnel and filter paper

Procedure:

-

To a solution of Meldrum's acid (1.0 eq) in methanol (approx. 0.7 M), add the desired aromatic aldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[8]

-

Upon completion, the solid product often precipitates from the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Further purification is typically not required.[8]

Protocol 2: L-Tyrosine Catalyzed Solvent-Free Condensation

This green chemistry approach utilizes a bio-based catalyst and a grindstone method, eliminating the need for solvents.[9]

Materials:

-

Meldrum's acid

-

Aromatic aldehyde

-

L-Tyrosine (catalytic amount, e.g., 10 mol%)

-

Mortar and pestle

-

Spatula

Procedure:

-

In a mortar, combine Meldrum's acid (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of L-Tyrosine.

-

Grind the mixture using a pestle at room temperature for the time specified (typically 4-8 minutes).[9]

-

The reaction progress can be monitored by TLC by dissolving a small aliquot in a suitable solvent.

-

Once the reaction is complete, the solid reaction mixture is the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene derivative.

Caption: Experimental workflow for Knoevenagel condensation.

Data Presentation

The following tables summarize the results for the Knoevenagel condensation between Meldrum's acid and various aromatic aldehydes under different reaction conditions.

Table 1: Catalyst-Free Condensation in Methanol[8]

| Aldehyde | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 30 | Room Temp. | 70 |

| 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 30 | Room Temp. | 94 |

| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 30 | Room Temp. | 80 |

Table 2: L-Tyrosine Catalyzed Solvent-Free Condensation[9]

| Aldehyde | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 5 | Room Temp. | 92 |

| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 6 | Room Temp. | 94 |

| 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 4 | Room Temp. | 96 |

| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 8 | Room Temp. | 95 |

Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.

-

Deprotonation: A base (or a polar solvent acting as one) removes a proton from the highly acidic C-5 position of Meldrum's acid to form a stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.

-

Dehydration: The intermediate is protonated and subsequently loses a molecule of water to form the final α,β-unsaturated product.

Caption: Simplified mechanism of Knoevenagel condensation.

References

- 1. mdpi.com [mdpi.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. 5-(1-Aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones: synthesis and reactions with N-nucleophiles - Mukhomodyarova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Multicomponent Reactions Involving 5-Phenylmeldrum's Acid for Heterocyclic Synthesis

Introduction

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. Meldrum's acid and its derivatives are highly versatile C-H acidic compounds that serve as valuable building blocks in a wide array of organic transformations, including MCRs for the synthesis of diverse heterocyclic scaffolds. This document focuses on the application of a specific derivative, 5-Phenylmeldrum's Acid, in multicomponent reactions for the generation of medicinally relevant heterocyclic compounds.

While the broader applications of Meldrum's acid in MCRs are well-documented, specific examples utilizing 5-Phenylmeldrum's Acid are less prevalent in the literature. However, by drawing parallels with closely related 1,3-dicarbonyl compounds, we can outline representative protocols and applications. This document provides detailed procedures for the synthesis of polyhydroquinolines, a class of heterocycles with a wide range of biological activities, through a four-component reaction involving a 5-phenyl substituted 1,3-dicarbonyl compound, which serves as a surrogate for 5-Phenylmeldrum's Acid.

Application Note 1: Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinolines are a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antimicrobial, and anticancer activities. The Hantzsch dihydropyridine synthesis and its variations provide a classic and efficient route to this class of compounds. A four-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, ethyl acetoacetate, and ammonium acetate offers a straightforward and atom-economical approach to highly functionalized polyhydroquinolines.

The inclusion of a phenyl group at the 5-position of the dicarbonyl component, as in 5-Phenylmeldrum's Acid, is anticipated to impart specific steric and electronic properties to the resulting polyhydroquinoline products, potentially influencing their biological activity and physicochemical characteristics.

General Reaction Scheme

The four-component reaction for the synthesis of polyhydroquinolines is depicted below. This reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.

Caption: General workflow for the four-component synthesis of polyhydroquinolines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various polyhydroquinoline derivatives using a 5-phenyl substituted 1,3-dicarbonyl compound as a representative analog for 5-Phenylmeldrum's Acid.

| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | L-proline (10) | Ethanol | 5 | 92 |

| 2 | 4-Chlorobenzaldehyde | L-proline (10) | Ethanol | 4 | 95 |

| 3 | 4-Methoxybenzaldehyde | L-proline (10) | Ethanol | 6 | 89 |

| 4 | 4-Nitrobenzaldehyde | L-proline (10) | Ethanol | 3 | 96 |

| 5 | 2-Chlorobenzaldehyde | L-proline (10) | Ethanol | 5 | 85 |

Experimental Protocol

General Procedure for the Synthesis of Polyhydroquinoline Derivatives:

-

Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the 5-phenyl substituted 1,3-dicarbonyl compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the addition of L-proline (0.1 mmol, 10 mol%).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Signaling Pathway and Logical Relationships

The synthesis of polyhydroquinolines via this four-component reaction involves a cascade of interconnected chemical transformations. The following diagram illustrates the logical relationship between the key steps of the reaction mechanism.

Caption: Key mechanistic steps in the four-component synthesis of polyhydroquinolines.

The application of 5-Phenylmeldrum's Acid and its analogs in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of complex and biologically relevant heterocyclic compounds. The provided protocol for the synthesis of polyhydroquinolines serves as a foundational methodology that can be adapted and optimized for the generation of a diverse library of compounds for drug discovery and development. The use of readily available starting materials, mild reaction conditions, and high yields make this approach particularly attractive for both academic research and industrial applications. Further exploration of the substrate scope and the development of enantioselective variations of these reactions will undoubtedly continue to expand the utility of 5-Phenylmeldrum's Acid in modern organic synthesis.

Application Notes and Protocols for the Synthesis of Pyran Derivatives from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyran derivatives, utilizing 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (5-phenyl Meldrum's acid) as a key starting material. The protocols outlined are based on established multicomponent reaction strategies, which are highly efficient for the generation of diverse molecular scaffolds for drug discovery.

Introduction

Pyran and its fused derivatives are privileged heterocyclic scaffolds found in a wide array of natural products and biologically active compounds. These molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The efficient construction of such frameworks is of significant interest in medicinal chemistry and drug development.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, starting from simple precursors. The synthesis of 4H-pyran derivatives is often achieved through a three-component condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.

While direct, single-step protocols for the conversion of this compound into pyran derivatives are not extensively reported, a plausible and well-supported approach involves its participation in a multicomponent reaction. A common pathway for such a transformation involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This document provides a representative protocol for this type of synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4H-pyran derivatives through three-component reactions involving an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound, providing a reference for expected yields and reaction times under various catalytic conditions.

| Entry | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Dimedone | Ag/TiO2 nano-thin film | Water | 30 min | 93 | |

| 2 | Benzaldehyde | Cyclohexanedione | Dodecyl benzenesulfonic acid | Water | 2 h | 89 | [1] |

| 3 | 4-Methoxybenzaldehyde | Dimedone | Fe3O4@Xanthan gum | Ethanol | 4 min | 96 | [2] |

| 4 | 4-Nitrobenzaldehyde | 4-Hydroxycoumarin | Ag/TiO2 nano-thin film | Water | 35 min | 93 | |

| 5 | Benzaldehyde | Methyl acetoacetate | K2CO3 | Ethanol | 3 h | 78 | [3] |

| 6 | 4-Chlorobenzaldehyde | Dimedone | [DMImd-DMP] | aq. Ethanol | 1.5 h | 95 | [4] |

Experimental Protocols

Protocol 1: Three-Component Synthesis of 2-Amino-4-phenyl-4H-pyran-3-carbonitrile Derivatives

This protocol describes a general procedure for the one-pot, three-component synthesis of 4H-pyran derivatives from an aromatic aldehyde, malononitrile, and this compound.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

This compound (1.0 mmol)

-

Catalyst (e.g., piperidine, 10 mol%)

-

Ethanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Buchner funnel and filter paper

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).

-

Add the catalyst (e.g., piperidine, 10 mol%) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

-

After the reaction is complete (typically within 1-3 hours), cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Dry the product in a vacuum oven to obtain the pure 4H-pyran derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Pathway

Caption: Proposed reaction mechanism for the synthesis of 4H-pyran derivatives.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of 4H-pyrans.

References

Application Notes and Protocols: 5-Phenylmeldrum's Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmeldrum's acid, and its closely related derivative 5-benzylidene Meldrum's acid, are highly versatile building blocks in organic synthesis. The unique reactivity of the Meldrum's acid scaffold, characterized by the high acidity of the C-5 proton and the propensity to form ketene intermediates upon thermolysis, makes these compounds valuable precursors for the construction of a diverse array of molecular architectures.[1][2] Their utility is particularly evident in the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.[3][4] This document provides detailed application notes and experimental protocols for the use of 5-phenylmeldrum's acid and its derivatives in key synthetic transformations.

Key Synthetic Applications

5-Phenylmeldrum's acid and its derivatives are employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary applications include:

-

Knoevenagel Condensation: The acidic methylene group at the C-5 position readily participates in Knoevenagel condensations with aldehydes and ketones to form 5-alkylidene or 5-arylidene derivatives.[5][6]

-

Michael Additions: 5-Alkylidene Meldrum's acids are excellent Michael acceptors, reacting with a wide range of nucleophiles, including organometallic reagents, thiols, and enamines.[7][8]

-

Heterocycle Synthesis: These compounds are valuable precursors for the synthesis of various heterocyclic systems such as pyridines, pyrimidines, and pyrones.[9][10][11]

-

Ketene Chemistry and Cycloadditions: Thermal decomposition of 5-substituted Meldrum's acids generates highly reactive ketene intermediates, which can undergo in-situ cycloaddition reactions to form complex cyclic structures.[7][9]

The following sections provide detailed protocols for some of these key applications.

Data Presentation

Table 1: Synthesis of 5-Benzylidene Meldrum's Acid via Knoevenagel Condensation

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | None | Methanol | 0.5 | 70 | [5] |

| 2 | 4-Nitrobenzaldehyde | None | Methanol | 0.5 | 94 | [5] |

| 3 | 4-Methoxybenzaldehyde | None | Methanol | 0.5 | 90 | [5] |

| 4 | Benzaldehyde | Piperidine | Ethanol | - | - | [4] |

Table 2: Michael Addition Reactions of 5-Benzylidene Meldrum's Acid

| Entry | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 1 | Thiophenol | N-methylmorpholine, reflux | Thia-Michael Adduct | - | [12] |

| 2 | TMS-acetylene | Rh(I) / 3,5-Xylyl-MeOBIPHEP | Conjugate Alkynylation Product | up to 99 | [8] |

| 3 | Dialkylzinc reagents | Cu-catalyst | Benzylic Quaternary Stereocenter | - | [13] |

Experimental Protocols

Protocol 1: Synthesis of 5-Benzylidene Meldrum's Acid (Knoevenagel Condensation)

This protocol describes the synthesis of 5-benzylidene Meldrum's acid from Meldrum's acid and benzaldehyde.[5]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Benzaldehyde

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in methanol.

-

To this solution, add benzaldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: 70%[5]

Protocol 2: Thia-Michael Addition to 5-(4-Nitrobenzylidene) Meldrum's Acid

This protocol outlines the reaction of a 5-arylidene Meldrum's acid with a thiol nucleophile.[12]

Materials:

-

5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

N,N'-Diphenyldithiomalondiamide

-

Triethylamine

-

Anhydrous Acetone

Procedure:

-

In a round-bottom flask, dissolve 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and N,N'-diphenyldithiomalondiamide (1.0 eq) in anhydrous acetone.

-

Add triethylamine (1.6 eq) to the solution.

-

Reflux the reaction mixture with vigorous stirring for 2 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash with cold acetone.

Expected Yield: 34% of the stable Michael adduct.[12]

Protocol 3: Synthesis of Tetrahydrofluorenones via Diels-Alder/Friedel-Crafts Acylation

This protocol describes a one-pot synthesis of a tetrahydrofluorenone from a 5-alkylidene Meldrum's acid, demonstrating a cascade reaction involving a Diels-Alder reaction followed by a Friedel-Crafts acylation.[14]

Materials:

-

Appropriate 5-alkylidene Meldrum's acid

-

Diene (e.g., isoprene)

-

BF3·OEt2

-

Toluene

Procedure:

-

In a sealed tube, dissolve the 5-alkylidene Meldrum's acid in toluene.

-

Add an excess of the diene to the solution.

-

Heat the mixture to induce the Diels-Alder reaction.

-

After the cycloaddition is complete (monitor by TLC), cool the reaction mixture.

-

Add BF3·OEt2 to catalyze the intramolecular Friedel-Crafts acylation.

-

Stir the reaction at room temperature until the acylation is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Visualizations

Caption: Synthetic pathways using 5-Phenylmeldrum's Acid.

Conclusion

5-Phenylmeldrum's acid and its derivatives are powerful and versatile intermediates in organic synthesis. Their ability to undergo a wide range of transformations, including Knoevenagel condensations, Michael additions, and cycloadditions via ketene intermediates, provides access to a rich diversity of molecular structures. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The continued exploration of the reactivity of these building blocks is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

- 1. Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemcom.com [echemcom.com]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective rhodium-catalyzed conjugate alkynylation of 5-benzylidene Meldrum's acids with TMS-acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Enantioselective Rhodium-Catalyzed Conjugate Alkynylation of 5-Benzylidene Meldrumâs Acids with TMS-acetylene - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 13. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. | Semantic Scholar [semanticscholar.org]

- 14. Modular synthesis of tetrahydrofluorenones from 5-alkylidene Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 5-Phenylbarbituric Acid from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological activity of these compounds is highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring. This document provides detailed protocols for the synthesis of 5-phenylbarbituric acid, a key intermediate and pharmacophore, starting from 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione, a phenyl-substituted derivative of Meldrum's acid. The synthesis is a two-step process involving the formation of a malonic ester intermediate followed by a cyclocondensation reaction with urea.

Synthetic Pathway Overview

The synthesis of 5-phenylbarbituric acid from this compound proceeds through two main stages:

-

Alcoholysis of this compound: The cyclic dioxy-dione structure is opened by reaction with an alcohol, typically ethanol, in the presence of an acid or base catalyst, or by heating. This reaction yields diethyl phenylmalonate.

-

Cyclocondensation with Urea: The resulting diethyl phenylmalonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic 5-phenylbarbituric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of 5-phenylbarbituric acid.

Table 1: Properties of Key Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₁₂H₁₂O₄ | 220.22 | Starting Material |

| Ethanol | C₂H₅OH | 46.07 | Reagent/Solvent |

| Diethyl phenylmalonate | C₁₃H₁₆O₄ | 236.26 | Intermediate |

| Urea | CH₄N₂O | 60.06 | Reagent |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |

| 5-Phenylbarbituric Acid | C₁₀H₈N₂O₃ | 204.18 | Final Product |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Alcoholysis | This compound, Ethanol | Ethanol | Reflux (~78) | 2-4 | >90 |

| Cyclocondensation | Diethyl phenylmalonate, Urea, Sodium Ethoxide | Ethanol | Reflux (~78) | 6-8 | 70-80 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate from this compound

Materials:

-

This compound

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is diethyl phenylmalonate, which can be used in the next step without further purification or can be purified by vacuum distillation.